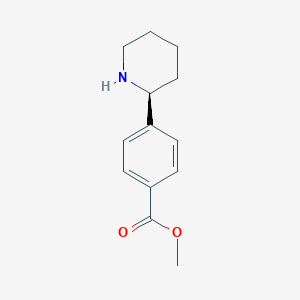

(S)-Methyl 4-(piperidin-2-YL)benzoate

Overview

Description

Piperidine derivatives, such as “(S)-Methyl 4-(piperidin-2-YL)benzoate”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “(S)-Methyl 4-(piperidin-2-YL)benzoate” would be similar, with the piperidine ring attached to a benzoate group.Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 4-(piperidin-2-YL)benzoate” would depend on its specific structure. Piperidine derivatives generally have a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .Scientific Research Applications

DNA Binding and Cellular Applications

(S)-Methyl 4-(piperidin-2-YL)benzoate and its analogues, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. This property has been utilized in fluorescent DNA staining for cell biology applications, including chromosome and nuclear staining, flow cytometry for DNA content analysis, and plant chromosome analysis. Additionally, Hoechst analogues have found use as radioprotectors and topoisomerase inhibitors, indicating a potential for rational drug design based on their DNA-binding capabilities (Issar & Kakkar, 2013).

Organic Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a bioactive precursor related in structure to (S)-Methyl 4-(piperidin-2-YL)benzoate, demonstrates a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as a versatile substrate in organic synthesis makes it an essential raw material for developing new bioactive molecules and pharmaceutical products. This versatility underlines the importance of such compounds in synthetic chemistry and the pharmaceutical industry (Farooq & Ngaini, 2019).

Metabolism and Cytochrome P450 Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has highlighted the importance of selective inhibition for understanding drug-drug interactions. Compounds structurally related to (S)-Methyl 4-(piperidin-2-YL)benzoate, such as 2-phenyl-2-(1-piperidinyl)propane (PPP), have been identified as potent and selective inhibitors for certain CYP isoforms, aiding in the deciphering of specific isoform involvement in drug metabolism. This information is crucial for predicting potential drug interactions and designing drugs with minimal adverse interactions (Khojasteh et al., 2011).

Ligand Design for D2-like Receptors

The arylcycloalkylamine structure, which includes phenyl piperidines and piperazines, is a common pharmacophoric group in antipsychotic agents. Investigations into arylalkyl substituents have demonstrated their potential to improve the potency and selectivity of binding affinity at D(2)-like receptors. This research provides a foundation for understanding the molecular basis of ligand-receptor interactions and designing more effective drugs for treating neuropsychiatric disorders (Sikazwe et al., 2009).

Future Directions

properties

IUPAC Name |

methyl 4-[(2S)-piperidin-2-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVNPUNNHRUTMY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 4-(piperidin-2-YL)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

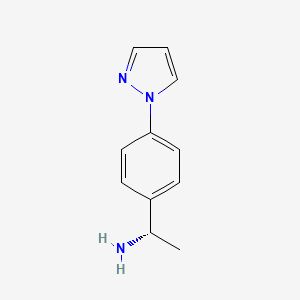

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)

amine](/img/structure/B3090716.png)